sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate
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Overview
Description
Sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate is a chemical compound characterized by its unique structure, which includes a sodium ion and a conjugated diene system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate typically involves the reaction of 3-methyl-5-phenylpenta-2,4-dienoic acid with a sodium base. The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) under controlled temperature conditions to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the conjugated diene system into saturated compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion is replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or other electrophiles can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction may produce saturated hydrocarbons.
Scientific Research Applications
Sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The conjugated diene system allows the compound to participate in various chemical reactions, influencing biological pathways and molecular interactions .
Comparison with Similar Compounds
(2E,4E)-deca-2,4-dienoic acid: A polyunsaturated fatty acid with similar conjugated diene systems.
2E,4E-Decadienal: A polyunsaturated aldehyde with comparable structural features.
Uniqueness: Sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate is unique due to its specific combination of a sodium ion and a conjugated diene system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
IUPAC Name |
sodium;(2E,4E)-3-methyl-5-phenylpenta-2,4-dienoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2.Na/c1-10(9-12(13)14)7-8-11-5-3-2-4-6-11;/h2-9H,1H3,(H,13,14);/q;+1/p-1/b8-7+,10-9+; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIOXNXCJDYVHQP-PHIMWRIVSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)[O-])C=CC1=CC=CC=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)[O-])/C=C/C1=CC=CC=C1.[Na+] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NaO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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